Methyl 2-(cinnamoyloxy)-5-iodobenzoate
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, the products formed, and the mechanisms of the reactions are all part of this analysis .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Catalytic Cyclization Reactions
Methyl 2-iodobenzoates, similar in structure to Methyl 2-(cinnamoyloxy)-5-iodobenzoate, have been used in cyclization reactions with various aldehydes to produce phthalide derivatives. These reactions are catalyzed by cobalt bidentate phosphine complexes, demonstrating the potential of such compounds in facilitating efficient synthetic routes for complex organic molecules. The study by Chang, Jeganmohan, and Cheng (2007) highlights this application, where a variety of functional groups on the aryl ring of the aldehydes were compatible with the reaction, showcasing the versatility of the methodology (Hong-Tai Chang, M. Jeganmohan, & Chien‐Hong Cheng, 2007).
One-Pot Synthesis of Oxazoles
Kawano and Togo (2008) described a one-pot synthesis approach for 2,4,5-trisubstituted oxazoles from ketones using iodoarene, which acts as a catalyst. This process illustrates the role of iodobenzoates in synthesizing heterocyclic compounds, which are significant in various pharmaceutical and materials science applications (Y. Kawano & H. Togo, 2008).
Hypervalent Iodine Oxidizing Reagents
The work of Zhdankin et al. (2005) explored esters of 2-iodoxybenzoic acid (IBX-esters) prepared from 2-iodobenzoate esters, revealing a new class of hypervalent iodine compounds with potential as oxidizing reagents. These compounds, including Methyl 2-iodoxybenzoate, offer insights into designing novel oxidizing agents for synthetic chemistry applications (V. Zhdankin et al., 2005).
Large-Scale Synthesis Applications
A study by Kucerovy et al. (1997) on the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound related to Methyl 2-(cinnamoyloxy)-5-iodobenzoate, highlights the utility of such compounds in the development of processes for the preparation of molecules intended for the treatment of various disorders, demonstrating the relevance of these compounds in pharmaceutical synthesis (A. Kucerovy et al., 1997).
Discovery of Natural Products
Research on the fungus Antrodia cinnamomea led to the isolation of new phenyl compounds, including derivatives similar to Methyl 2-(cinnamoyloxy)-5-iodobenzoate, highlighting the role of such compounds in the discovery and understanding of natural products with potential biological activities (Keh-Feng Huang, Wed-Ming Huang, & H. Chiang, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-iodo-2-(3-phenylprop-2-enoyloxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCFECUOBXOPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398754 | |
Record name | METHYL 2-(CINNAMOYLOXY)-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307952-85-8 | |
Record name | METHYL 2-(CINNAMOYLOXY)-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-(CINNAMOYLOXY)-5-IODOBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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